4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine
Description
Properties
IUPAC Name |
4-[4-(6-fluoropyridin-3-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-15-6-3-13(11-17-15)12-1-4-14(5-2-12)18-7-9-19-10-8-18/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNADMXXDYKEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis proceeds via nucleophilic aromatic substitution, where the amine group of 4-(6-fluoropyridin-3-yl)aniline attacks the electrophilic carbon of 2-chloroethyl ether. The reaction is catalyzed by organic bases such as triethylamine or pyridine, which deprotonate the amine and facilitate ring closure. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 150–160°C |
| Molar Ratio (Aniline:Base) | 1:2–3 |
| 2-Chloroethyl Ether | 5–10 mL per 1 g aniline |
| Reaction Time | 24 hours |
Under these conditions, the reaction achieves yields of 52–62%.
Industrial-Scale Adaptations
For industrial production, continuous flow reactors replace batch processes to enhance heat distribution and reduce byproduct formation. The absence of solvents simplifies downstream processing, as excess 2-chloroethyl ether is distilled and recycled. This method reduces production costs by ~40% compared to traditional Buchwald-Hartwig amination.
Intermediate Synthesis and Functionalization
Preparation of 4-(6-Fluoropyridin-3-yl)aniline
The precursor 4-(6-fluoropyridin-3-yl)aniline is synthesized via Suzuki-Miyaura coupling between 6-fluoropyridin-3-ylboronic acid and 4-bromoaniline. Palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ yield the biphenyl intermediate at 80°C for 12 hours.
Ring-Closing Step
The intermediate is combined with 2-chloroethyl ether and triethylamine (1:3 molar ratio) and heated to 150°C. After 24 hours, the crude product is purified via liquid-liquid extraction (ethyl acetate/water) and recrystallization from ethanol to afford white crystalline this compound.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure and purity of the final product:
¹H NMR (300 MHz, CDCl₃):
δ 7.52–7.54 (d, 1H, pyridine-H),
δ 7.34–7.38 (dd, 1H, aryl-H),
δ 6.90–6.93 (d, 1H, aryl-H),
δ 3.86–3.90 (t, 4H, morpholine-OCH₂),
δ 3.00–3.05 (t, 4H, morpholine-NCH₂).Mass Spec (ESI): m/z 259.2 [M+H]⁺ (calc. 258.29).
Comparative Analysis of Methodologies
Traditional methods employing Buchwald-Hartwig amination or microwave-assisted reactions face limitations in cost and scalability. The solvent-free approach offers distinct advantages:
| Metric | Solvent-Free Method | Buchwald-Hartwig |
|---|---|---|
| Yield | 52–62% | 2–10% |
| Catalyst Cost | $20/kg | $500/kg |
| Purification Complexity | Low (extraction) | High (chromatography) |
Chemical Reactions Analysis
Types of Reactions
4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoropyridinyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine has been extensively studied for its potential as a therapeutic agent. Notably, it has shown promise in:
- Inhibition of LRRK2 Kinase : Research indicates that this compound can inhibit leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson's disease. It binds to the active site of LRRK2, thereby modulating its activity and influencing downstream signaling pathways.
Organic Synthesis
The compound serves as a significant building block in organic synthesis, enabling the creation of more complex molecules. Its utility extends to:
- Pharmacophore Development : It acts as a pharmacophore in drug design, facilitating the development of new therapeutic agents with enhanced efficacy .
Biological Studies
In biological research, the compound's interactions with various enzymes and receptors are being investigated:
- Enzyme Interaction Studies : The binding affinity and interaction mechanisms with specific molecular targets are being explored to understand its pharmacological profile better .
Case Study 1: LRRK2 Inhibition
A study focused on this compound demonstrated its effectiveness in inhibiting LRRK2 activity. The findings revealed that the compound effectively binds to LRRK2, leading to reduced kinase activity associated with neurodegenerative diseases. This study highlights its potential role in developing treatments for conditions like Parkinson's disease.
Case Study 2: Synthesis and Reactivity
Research into the synthetic routes for this compound has shown that it can undergo various reactions, including oxidation, reduction, and substitution reactions. These reactions allow for modifications that can enhance its biological activity or alter its chemical properties for specific applications.
Data Tables
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Oxides |
| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced derivatives |
| Substitution | Halogenating agents, nucleophiles | Various substituted derivatives |
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(6-fluoropyridin-3-yl)morpholine | Morpholine ring with pyridine moiety | Potential therapeutic applications |
| 4-(6-chloropyridin-3-yl)morpholine | Chlorine substituent | Varies based on substitution |
| 4-(6-bromopyridin-3-yl)morpholine | Bromine substituent | Varies based on substitution |
Mechanism of Action
The mechanism of action of 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations: Fluorine vs. Other Halogens/Functional Groups
a. 4-(4-(Trifluoromethyl)phenyl)morpholine ()
- Structure : Morpholine linked to a phenyl ring substituted with a trifluoromethyl (-CF₃) group.
- Key Differences : The -CF₃ group is bulkier and more lipophilic than the 6-fluoropyridinyl group. This increases hydrophobicity but may reduce solubility in polar solvents.
- Synthesis : Prepared via nickel-catalyzed amination, contrasting with the Suzuki coupling likely used for the target compound .
b. 4-(3-Fluoro-5-morpholinophenyl)pyrimidin-2-amine ()
c. 4-((6-Chloropyridin-3-yl)methyl)morpholine ()
- Structure : Chloropyridine linked to morpholine via a methyl group.
- Chlorine’s higher electronegativity may alter electronic properties compared to fluorine .
Linkage Modifications: Phenyl vs. Alkoxy Chains
a. 4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine ()
Physical Properties
| Compound | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine | ~318.3* | Not Reported | 6-Fluoropyridinyl |
| 4-(4-(Trifluoromethyl)phenyl)morpholine | 257.2 | Not Reported | -CF₃ |
| 4-(3-Fluoro-5-morpholinophenyl)pyrimidin-2-amine | 330.3 | 268–287 | Pyrimidine, -F |
| 4-((6-Chloropyridin-3-yl)methyl)morpholine | 226.7 | Not Reported | -Cl, Methyl spacer |
*Calculated based on structure.
Biological Activity
4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine is a compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses a morpholine ring connected to a phenyl group and a pyridine moiety with a fluorine substituent at the 6-position. Its molecular formula is CHFNO, with a molecular weight of approximately 182.19 g/mol. The unique arrangement of these functional groups contributes to its biological properties and interactions with various molecular targets.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. Notably, it has been studied as an inhibitor of leucine-rich repeat kinase 2 (LRRK2) , a protein implicated in the pathogenesis of Parkinson's disease. Binding to the active site of LRRK2 inhibits its kinase activity, which may influence downstream signaling pathways associated with neurodegenerative processes.
Inhibition Studies
Research indicates that this compound exhibits significant binding affinity towards LRRK2. This interaction suggests potential implications for therapeutic strategies targeting Parkinson's disease and other neurodegenerative disorders. In vitro studies have shown that the compound can effectively inhibit LRRK2 activity, leading to modulation of cellular signaling pathways.
Cytotoxicity and Antiproliferative Effects
In addition to its kinase inhibition properties, studies have explored the cytotoxic effects of this compound on various cancer cell lines. For example, derivatives similar to this compound have demonstrated antiproliferative activity against HeLa cells, with IC values indicating moderate efficacy . The presence of electron-withdrawing groups like fluorine enhances the biological activity of such compounds by increasing their lipophilicity and binding affinity to target sites.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural variations impact biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Additional phenyl ring | Inhibits LRRK2; potential neuroprotective effects |
| 4-(6-fluoropyridin-2-yl)morpholine | Fluorine at the 2-position | Varies reactivity; less potent than above |
| 4-(6-chloropyridin-3-yl)morpholine | Chlorine substituent | Potentially less lipophilic; reduced activity |
| 4-(6-bromopyridin-3-yl)morpholine | Bromine substituent | Varies based on substitution; generally lower activity |
This table highlights the significance of substituent positioning on biological activity, emphasizing how modifications can enhance or diminish therapeutic potential.
Case Studies
Recent case studies have focused on the pharmacological profiles of similar morpholine derivatives. For instance, one study investigated the anti-inflammatory properties of morpholinopyrimidine derivatives, revealing their ability to inhibit nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). These findings suggest that compounds sharing structural features with this compound may also exhibit beneficial effects in inflammatory conditions .
Future Directions
Ongoing research aims to further elucidate the pharmacological profile of this compound. Future studies will likely focus on optimizing its structure for enhanced potency and selectivity against LRRK2 and other relevant targets in neurodegenerative diseases. Additionally, exploring its potential applications in oncology could reveal new therapeutic avenues.
Q & A
Q. What are the key synthetic routes for 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine, and how are intermediates characterized?
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to connect the fluoropyridine and phenyl-morpholine moieties. For example:
- Step 1 : Preparation of 6-fluoropyridin-3-ylboronic acid for coupling with 4-bromophenylmorpholine.
- Step 2 : Use of palladium catalysts (e.g., Pd(PPh₃)₄) in a toluene/water solvent system under inert conditions .
- Intermediate characterization : NMR (¹H/¹³C) confirms regioselectivity, while LC-MS validates purity. IR spectroscopy identifies functional groups like morpholine’s C-O-C stretch (~1100 cm⁻¹) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm for fluoropyridine and phenyl rings) and morpholine’s CH₂ groups (δ 3.5–3.8 ppm).
- 19F NMR : Detects fluorine environments (δ -110 to -120 ppm for pyridinyl-F) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 329.13) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ kits.
- Cellular assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the fluoropyridin-phenyl linkage be addressed?
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Molecular docking : Tools like AutoDock Vina simulate binding modes to ATP-binding pockets (e.g., mTOR kinase).
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER or GROMACS.
- Free energy calculations : MM-PBSA/GBSA quantify binding energies (ΔG ~ -8.5 kcal/mol for high-affinity analogs) .
Q. How does fluorination at the pyridinyl position influence metabolic stability?
Q. What strategies resolve contradictions in reported biological activity data across studies?
Q. How can crystallography differentiate polymorphs or tautomeric forms of this compound?
- Single-crystal XRD : Resolves bond lengths (e.g., C-F = 1.34 Å) and dihedral angles between pyridine and morpholine rings.
- Powder XRD : Identifies polymorphic forms (e.g., Form I vs. Form II) based on distinct 2θ peaks .
Methodological Challenges and Solutions
Q. Handling hydrolytic degradation during long-term storage
- Stabilization : Store lyophilized under argon at -20°C. Avoid aqueous buffers (use DMSO stock solutions).
- Degradation monitoring : UPLC-PDA tracks hydrolytic byproducts (e.g., morpholine ring-opened products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
